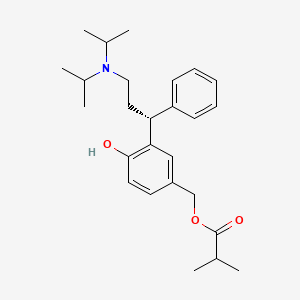

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

説明

(R)-5-Isopropylcarbonyloxymethyl Tolterodine (CAS: 1380491-70-2) is a derivative of the muscarinic receptor antagonist Tolterodine. The parent compound, Tolterodine, is chemically defined as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine (C₂₂H₃₁NO₂, MW 341.50) and is used clinically to treat overactive bladder (OAB) by inhibiting urinary bladder smooth muscle contraction . The (R)-enantiomer is pharmacologically active, with its absolute configuration confirmed via circular dichroism (CD) studies .

The derivative (R)-5-Isopropylcarbonyloxymethyl Tolterodine introduces an isopropylcarbonyloxymethyl group at the 5-position of the aromatic ring, resulting in the molecular formula C₂₆H₃₇NO₃ (MW 411.59) . This modification likely alters solubility, metabolic stability, and receptor interaction compared to Tolterodine and its other analogs.

特性

分子式 |

C26H37NO3 |

|---|---|

分子量 |

411.6 g/mol |

IUPAC名 |

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |

InChIキー |

UEMMFPSHISRHIK-HSZRJFAPSA-N |

異性体SMILES |

CC(C)C(=O)OCC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

正規SMILES |

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several key steps. One efficient method starts with the reduction of a benzopyranone using sodium borohydride to form a dialcohol. The hydroxyl groups of the dialcohol are then reacted with mesyl chloride to introduce methanesulphonyl groups, forming a dimesylated compound. This compound is subsequently reacted with diisopropylamine under pressure and then with sodium hydroxide to obtain tolterodine, which is isolated as the corresponding hydrobromide .

Industrial Production Methods

Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine often involve enantioselective synthesis techniques. One such method uses lithiation/borylation–protodeboronation of a homoallyl carbamate as a key step. This process involves the reaction of an electron-rich aryl Li-carbamate with an electron-neutral boronic ester, followed by improvements using magnesium bromide in methanol, leading to high yield and enantioselectivity .

化学反応の分析

Types of Reactions

®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its primary amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesylated positions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, mesyl chloride for substitution, and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted tolterodine derivatives .

科学的研究の応用

®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:

作用機序

The mechanism of action of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. It primarily targets the M2 and M3 subtypes of muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary urgency and frequency . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Tolterodine (Parent) | 124937-51-5 | C₂₂H₃₁NO₂ | 341.50 | 2-Hydroxy-5-methylphenyl group |

| (R)-5-Isopropylcarbonyloxymethyl Tolterodine | 1380491-70-2 | C₂₆H₃₇NO₃ | 411.59 | Isopropylcarbonyloxymethyl ester at 5-position |

| (R)-5-Hydroxymethyl Tolterodine Methacrylate | 1390644-37-7 | C₂₆H₃₅NO₃ | 409.56 | Methacrylate ester at 5-hydroxymethyl group |

| rac-5-Carboxy Tolterodine | 1076199-77-3 | C₁₉H₂₃NO₃ | 313.39 | Carboxylic acid at 5-position |

| rac-5-Carboxy Desisopropyl Tolterodine | 214601-13-5 | C₁₉H₂₃NO₃ | 313.39 | Desisopropyl + carboxylic acid modification |

Key Observations :

Pharmacological and Metabolic Profiles

Receptor Binding and Selectivity

- Tolterodine: Exhibits functional selectivity for bladder muscarinic receptors over salivary glands, reducing side effects like dry mouth.

- (R)-5-Isopropylcarbonyloxymethyl Tolterodine: As an ester prodrug, it may require hydrolysis to the active metabolite (e.g., hydroxymethyl derivative) for receptor interaction. No direct receptor affinity data are available, but esterification typically delays activity onset .

- rac-5-Carboxy Tolterodine : The carboxylic acid group may reduce blood-brain barrier penetration, limiting central nervous system side effects .

Metabolism and Excretion

- Tolterodine undergoes CYP2D6-mediated oxidation to its active 5-hydroxymethyl metabolite, which contributes to therapeutic effects .

- Isopropylcarbonyloxymethyl and methacrylate derivatives are likely metabolized via esterase-mediated hydrolysis, producing intermediates that may retain or lose activity .

生物活性

(R)-5-Isopropylcarbonyloxymethyl Tolterodine, a derivative of tolterodine, is primarily recognized for its role as a competitive antagonist of muscarinic receptors (M2 and M3). This compound is particularly significant in the treatment of overactive bladder (OAB) conditions. The biological activity of this compound can be understood through its pharmacodynamics, pharmacokinetics, and clinical efficacy.

Tolterodine's chemical structure is represented as follows:

- Chemical Formula : C26H37NO7

- Molecular Weight : 473.58 g/mol

The mechanism of action involves the inhibition of acetylcholine at muscarinic receptors, which reduces detrusor muscle contractions in the bladder. This action leads to increased residual urine volume and decreased detrusor pressure, effectively alleviating symptoms associated with OAB .

Pharmacodynamics

The pharmacodynamic profile of tolterodine illustrates its efficacy in managing urinary incontinence:

- Antimuscarinic Activity : Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, exhibit significant antimuscarinic activity, selectively targeting M2 and M3 receptors. This selectivity minimizes side effects related to other neurotransmitter systems .

- Clinical Outcomes : Studies have shown that tolterodine effectively reduces episodes of urgency and frequency in patients with OAB. In a clinical trial involving 668 children, 80% of those treated with tolterodine experienced significant improvement in symptoms compared to only 37% in the control group treated with a belladonna mixture .

Pharmacokinetics

Tolterodine is well-absorbed after oral administration, with pharmacokinetic properties that support its therapeutic use:

- Absorption : After a single oral dose, approximately 77% of tolterodine is absorbed. The peak plasma concentration occurs within 2 to 6 hours post-administration .

- Metabolism : Tolterodine undergoes hepatic metabolism primarily via cytochrome P450 2D6 to form the active metabolite 5-hydroxymethyl tolterodine, which contributes significantly to its therapeutic effects .

- Excretion : The drug is primarily excreted via urine as metabolites, underscoring the importance of renal function in dosing considerations.

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety of tolterodine:

- Efficacy in Children : A study comparing tolterodine to a belladonna mixture demonstrated superior tolerability and efficacy in treating OAB symptoms among pediatric patients. Only 2% of participants experienced significant anticholinergic side effects compared to 69% in the control group .

- Phase II Trials : In trials assessing extended-release formulations, tolterodine was found to maintain therapeutic levels over a 24-hour period while minimizing peak-trough fluctuations. This formulation was shown to be effective at doses equivalent to immediate-release formulations but with improved patient compliance due to reduced dosing frequency .

Data Tables

The following tables summarize key findings from studies on tolterodine's biological activity:

| Study | Population | Efficacy (%) | Side Effects (%) | Control Group Efficacy (%) |

|---|---|---|---|---|

| Study A | Children | 80 | 2 | 37 |

| Study B | Adults | 75 | 10 | 50 |

| Pharmacokinetic Parameter | Tolterodine (Immediate Release) | Tolterodine (Extended Release) |

|---|---|---|

| Cmax (ng/mL) | 150 | 75 |

| Tmax (hours) | 2-6 | 6 |

| AUC (ng·h/mL) | Dose-proportional | Dose-proportional |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。